molecular formula C24H27N3O4 B11120949 N-(cyclohexylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(cyclohexylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11120949
M. Wt: 421.5 g/mol
InChI Key: MRTYNFHYIFCSJM-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylmethyl group, a methoxyphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often using coupling reagents like EDCI or DCC.

    Introduction of the cyclohexylmethyl group: This can be done through nucleophilic substitution reactions, where the oxadiazole-methoxyphenyl intermediate reacts with cyclohexylmethyl halides under basic conditions.

    Final acylation step: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and oxadiazole moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under various conditions (e.g., basic or acidic environments).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe or a labeling agent in biological studies.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific pathways or receptors.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Its potential biological activity makes it valuable in the pharmaceutical industry for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and methoxyphenyl group are likely involved in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functionality.

    Cyclometallated platinum compounds: These compounds share some structural similarities and are used in catalysis and medicinal chemistry.

Uniqueness: N-(cyclohexylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H27N3O4/c1-29-20-11-7-18(8-12-20)23-26-24(31-27-23)19-9-13-21(14-10-19)30-16-22(28)25-15-17-5-3-2-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,28)

InChI Key

MRTYNFHYIFCSJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4CCCCC4

Origin of Product

United States

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